

# Schisandrin C vs other Schisandra lignans

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A Comparative Guide to Schisandrin C and Other Lignans from Schisandra chinensis

### Introduction

Schisandra chinensis, a fruit-bearing vine, is a cornerstone of traditional medicine, primarily due to its rich content of bioactive dibenzocyclooctadiene lignans.[1][2] These compounds are credited with a wide array of pharmacological effects, including hepatoprotective, anti-inflammatory, neuroprotective, and anticancer properties.[3][4] Among the most studied lignans are Schisandrin A, Schisandrin B, and Schisandrin C.[5] This guide provides an objective comparison of Schisandrin C with other prominent Schisandra lignans, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.

## **Comparative Biological Activities**

The therapeutic potential of Schisandra lignans stems from their diverse biological activities. While they often exhibit similar effects, their potency and mechanisms of action can vary significantly.

## **Anti-inflammatory Activity**

Schisandrin A, B, and C have all demonstrated significant anti-inflammatory properties, particularly through the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-kB) pathways.[6][7]



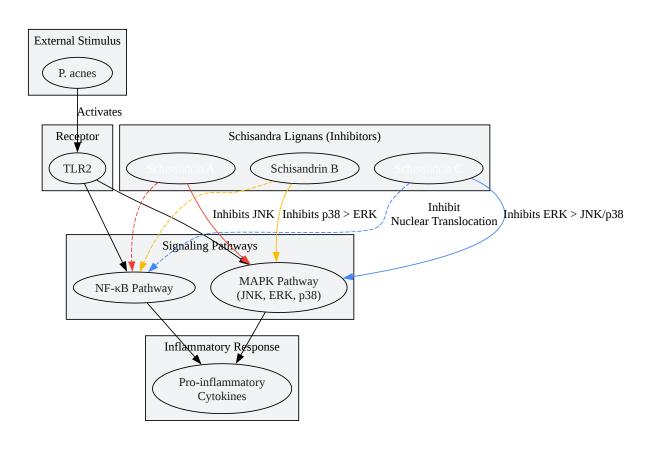




A comparative study on Propionibacterium acnes-induced inflammation in THP-1 human monocytic cells revealed distinct differences in their efficacy and mechanism. Schisandrin B and C were found to be more potent than Schisandrin A, inhibiting the release of inflammatory cytokines at a lower concentration.[6] Specifically, Schisandrin C demonstrated a broad-spectrum inhibition of all three major MAPKs (ERK, JNK, p38), with a particularly strong effect on ERK. In contrast, Schisandrin A primarily suppressed JNK activation, while Schisandrin B had a more pronounced effect on p38.[6]

Furthermore, in studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Schisandrin C, along with Gomisin J and Gomisin N, effectively reduced nitric oxide (NO) production and the secretion of pro-inflammatory cytokines by blocking the phosphorylation of p38, ERK1/2, and JNK.[7][8][9] Another key anti-inflammatory mechanism involves the NLRP3 inflammasome. Schisandrin A, B, and C were all shown to suppress NLRP3 inflammasome activation, with a potency order of Schisandrin C > Schisandrin B > Schisandrin A.[10]





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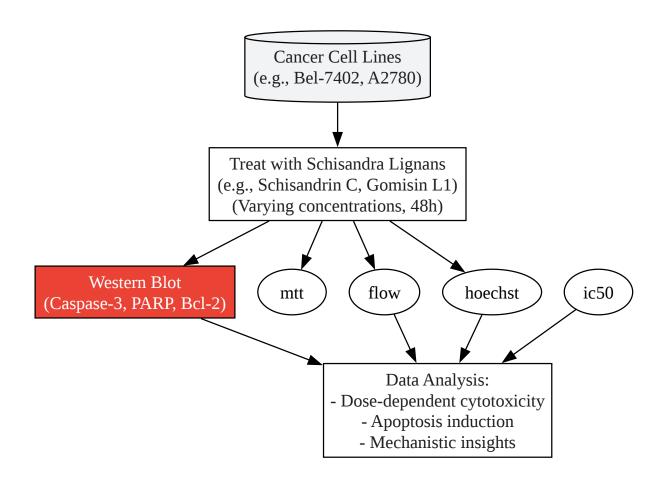
### **Anticancer Activity**

Dibenzocyclooctadiene lignans from Schisandra have demonstrated significant antiproliferative effects across various human cancer cell lines.[11][12] Schisandrin C has been shown to induce apoptosis in human hepatoma Bel-7402 cells and human leukemia U937 cells.[13][14] Its cytotoxicity is dose-dependent, with IC50 values varying between cell lines. For instance, the IC50 value for Bel-7402 cells was 81.58  $\mu$ M, while it was 108.00  $\mu$ M for KB-3-1 cells and 136.97  $\mu$ M for Bcap37 cells after 48 hours of treatment.[13] The mechanism often involves the



induction of apoptosis through the activation of caspases and degradation of poly(ADP-ribose) polymerase (PARP).[14]

Other lignans also show potent anticancer activity. Gomisin L1, for example, exhibited strong cytotoxic effects on human ovarian cancer cells (A2780 and SKOV3) by inducing apoptosis through the production of reactive oxygen species (ROS) via NADPH oxidase (NOX).[15] The IC50 values for Gomisin L1 were 21.92  $\mu$ M in A2780 cells and 55.05  $\mu$ M in SKOV3 cells.[15] Schisantherin C has been found to inhibit cell proliferation in A549 human lung cancer cells by arresting the cell cycle in the G0/G1 phase.[11]



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### **Hepatoprotective Activity**

The hepatoprotective effects of Schisandra lignans are among their most well-documented properties.[4] Schisandrin B has been extensively studied for its ability to protect the liver from various toxins, such as carbon tetrachloride (CCl4). Its mechanism involves enhancing the



mitochondrial glutathione status and inducing heat shock proteins, which bolsters the cellular antioxidant defense system.[16][17]

Schisandrin C also exhibits significant hepatoprotective and antioxidant effects. It has been shown to protect against cholestatic liver injury and can inhibit oxidative stress in liver microsomes.[18] A study comparing the antioxidant effects of Schisandrin A, B, and C in acetaminophen-primed L02 cells found that all three could inhibit the accumulation of ROS, demonstrating their potential to prevent hepatocyte injury from oxidative damage.[18] Bicyclol, a synthetic analog of Schisandrin C, has been widely used in the treatment of chronic viral hepatitis, further highlighting the therapeutic potential of this structural class of lignans.[19]

### **Neuroprotective Activity**

Several Schisandra lignans can cross the blood-brain barrier, making them promising candidates for treating neurodegenerative diseases.[1][20] Schisandrin C has demonstrated neuroprotective effects in models of Alzheimer's disease. In mice with Aβ1-42-induced amnesia, Schisandrin C treatment reduced memory deficits, recovered the activities of antioxidant enzymes (SOD, GSH-Px), and decreased cholinesterase levels in the brain.[14] Other lignans, including Schisandrin A, Schisandrin B, and Gomisin A, have also shown potential in protecting neuronal cells from damage and enhancing cognitive performance in various experimental models.[21]

# **Quantitative Data Summary**



Lignan	Biological Activity	Model System	Key Quantitative Findings	Reference
Schisandrin C	Anti- inflammatory	P. acnes- stimulated THP-1 cells	Inhibited cytokine release at 5 µM; Strongly inhibited ERK phosphorylation.	[6]
Anti- inflammatory	LPS-stimulated RAW 264.7 cells	Potent inhibition of NLRP3 inflammasome (Potency: Sch C > Sch B > Sch A).	[10]	
Anticancer	Bel-7402 cells	IC50: 81.58 ± 1.06 μM (48h).	[13]	
Anticancer	KB-3-1 cells	IC50: 108.00 ± 1.13 μM (48h).	[13]	_
Neuroprotective	Aβ1-42-induced mice	Effective at 15 µg/kg (i.c.v.) in reducing memory deficits.	[14]	
Schisandrin B	Anti- inflammatory	P. acnes- stimulated THP-1 cells	Inhibited cytokine release at 5 µM; Strongly inhibited p38 phosphorylation.	[6]



Hepatoprotective	CCI4-intoxicated mice	Pretreatment (3 mmol/kg) sustained mitochondrial GSH levels and protected against toxicity.	[16]	
Schisandrin A	Anti- inflammatory	P. acnes- stimulated THP-1 cells	Required 10 µM to inhibit cytokine release; Primarily suppressed JNK phosphorylation.	[6]
Gomisin A	Ion Channel Modulation	Pituitary GH3 cells	Inhibited voltage-gated Na+current with IC50 of 6.2 µM (peak) and 0.73 µM (sustained).	[22]
Gomisin L1	Anticancer	A2780 ovarian cancer cells	IC50: 21.92 ± 0.73 μM.	[15]
Gomisin J & N	Anti- inflammatory	LPS-stimulated RAW 264.7 cells	Reduced NO production and pro-inflammatory cytokine secretion.	[7][9]

# Experimental Protocols Anti-inflammatory Activity Assay in THP-1 Cells

• Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100  $\mu$ g/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.



- Lignan Treatment: Cells are pretreated with various concentrations (e.g., 5, 10, 20 μM) of Schisandrin A, B, or C for a specified period (e.g., 1 hour).[6]
- Inflammation Induction: Cells are then stimulated with heat-inactivated P. acnes (e.g., at a multiplicity of infection of 50) for 24 hours to induce an inflammatory response.[6]
- Cytokine Measurement: The concentrations of inflammatory cytokines (e.g., TNF-α, IL-1β) in the culture supernatants are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
- Western Blot Analysis: To analyze signaling pathways, cell lysates are prepared and subjected to SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with primary antibodies against total and phosphorylated forms of MAPKs (ERK, JNK, p38) and key proteins in the NF-kB pathway.[6]

### **Anticancer Cytotoxicity (MTT) Assay**

- Cell Seeding: Cancer cells (e.g., Bel-7402, A2780) are seeded into 96-well plates at a density of approximately 5×10<sup>3</sup> cells/well and allowed to adhere overnight.
- Treatment: The cells are treated with a range of concentrations of the test lignan (e.g., Schisandrin C from 12.5 to 200 μM) for a specified duration (e.g., 48 hours).[13]
- MTT Incubation: After treatment, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
- Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- IC50 Calculation: Cell viability is expressed as a percentage of the control (untreated cells).
   The IC50 value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.[13]



### **Hepatoprotection in CCI4-induced Mouse Model**

- Animals: Male BALB/c mice are used for the experiment.
- Treatment Groups: Mice are divided into groups: a control group, a CCl4-only group, and pretreatment groups receiving a lignan (e.g., Schisandrin B, 3 mmol/kg, p.o.) for a set number of days (e.g., 3 days) prior to CCl4 administration.[16]
- Hepatotoxicity Induction: A single dose of CCI4 (diluted in olive oil) is administered intraperitoneally to induce acute liver injury.
- Sample Collection: After a specified time (e.g., 24 hours) post-CCl4 administration, blood and liver tissue samples are collected.
- Biochemical Analysis: Serum levels of alanine transaminase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.
- Tissue Analysis: Liver tissues are used for histopathological examination (e.g., H&E staining) and to measure markers of oxidative stress, such as glutathione (GSH) levels and antioxidant enzyme activities.[16]

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